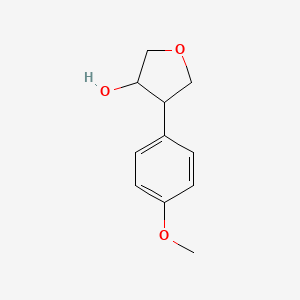![molecular formula C12H15N3O4 B11787283 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11787283.png)
1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 6-nitrobenzo[d][1,3]dioxole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the piperazine ring with the nitrobenzo[d][1,3]dioxole moiety. Common catalysts include palladium-based catalysts.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Coupling: Palladium-catalyzed cross-coupling reactions are common for forming new carbon-carbon or carbon-nitrogen bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its unique structure and ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)indole: Similar structure but with an indole ring instead of a piperazine ring.
1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)thiazole: Similar structure but with a thiazole ring.
Uniqueness
1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is unique due to its specific combination of a piperazine ring and a nitrobenzo[d][1,3]dioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)piperazine |
InChI |
InChI=1S/C12H15N3O4/c1-13-2-4-14(5-3-13)9-6-11-12(19-8-18-11)7-10(9)15(16)17/h6-7H,2-5,8H2,1H3 |
InChI Key |
QYUHBUKXQWSUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
![4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide](/img/structure/B11787258.png)
![Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11787269.png)


